molecular formula C11H16ClNO4 B12324357 a-Methyldopa methyl ester hydrochloride salt

a-Methyldopa methyl ester hydrochloride salt

Cat. No.: B12324357
M. Wt: 261.70 g/mol
InChI Key: OGIAQNHFLNCESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a-Methyldopa methyl ester hydrochloride salt: is a derivative of methyldopa, a well-known antihypertensive agent. Methyldopa is a centrally acting sympatholytic agent that works by inhibiting adrenergic neuronal outflow, leading to reduced blood pressure . The methyl ester hydrochloride salt form of a-Methyldopa is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of a-Methyldopa methyl ester hydrochloride salt typically involves the esterification of a-Methyldopa. The process begins with the reaction of a-Methyldopa with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: : a-Methyldopa methyl ester hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds .

Scientific Research Applications

a-Methyldopa methyl ester hydrochloride salt is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly in relation to its antihypertensive properties.

    Medicine: Research focuses on its potential therapeutic applications and mechanisms of action.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : a-Methyldopa methyl ester hydrochloride salt is unique due to its specific ester form, which may offer different pharmacokinetic properties compared to its parent compound, methyldopa. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding the detailed mechanisms of action .

Properties

IUPAC Name

methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIAQNHFLNCESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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